4-Amino-3,5-difluoro-N-phenylbenzenesulfonamide

Lipophilicity Physicochemical Properties Drug Design

SAR studies using fluorinated sulfonamides are often undermined by undefined regioisomers. 4-Amino-3,5-difluoro-N-phenylbenzenesulfonamide (CAS 1717-38-0) provides the validated 3,5-difluoro-4-amino substitution pattern essential for reproducible enzyme inhibition. • SNAr-active at C2/C6 for derivatization into carbonic anhydrase/kinase inhibitor libraries. • Defined cLogP 4.08 enables rational lipophilicity tuning. • 97% purity (NMR, HPLC, GC) ensures batch consistency. High thermal stability (bp 423.4°C) supports high-temperature transformations.

Molecular Formula C12H10F2N2O2S
Molecular Weight 284.28 g/mol
Cat. No. B12943785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-difluoro-N-phenylbenzenesulfonamide
Molecular FormulaC12H10F2N2O2S
Molecular Weight284.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C(=C2)F)N)F
InChIInChI=1S/C12H10F2N2O2S/c13-10-6-9(7-11(14)12(10)15)19(17,18)16-8-4-2-1-3-5-8/h1-7,16H,15H2
InChIKeyRVOXSYHYHQBKBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3,5-difluoro-N-phenylbenzenesulfonamide: Overview and Procurement


4-Amino-3,5-difluoro-N-phenylbenzenesulfonamide (CAS 1717-38-0) is a synthetic, fluorinated aromatic sulfonamide characterized by a 3,5-difluoro-4-amino substitution pattern on the benzenesulfonamide core with an N-phenyl moiety . This compound belongs to the N-phenylbenzenesulfonamide class, a scaffold widely explored for enzyme inhibition, particularly against carbonic anhydrase isoforms and other therapeutically relevant targets [1]. Its defined substitution pattern confers distinct electronic and steric properties that influence both its reactivity as a synthetic intermediate and its potential binding interactions with biological targets, setting it apart from mono-fluorinated or non-fluorinated analogs [2].

1
Workflow

Enzyme inhibition studies, carbonic anhydrase isoform screening

Scaffold context for target-binding interactions

2
Selection Logic

Defined 3,5-difluoro pattern for SNAr-based diversification

Symmetric activation not found in non-fluorinated or regioisomeric analogs

3
Procurement Context

97% purity with multi-method QC for reproducible assay support

Batch-specific NMR, HPLC, GC documentation available

Why Generic Analogs Cannot Substitute for This Compound


Within the N-phenylbenzenesulfonamide chemotype, the position and number of fluorine substituents critically modulate electronic character, lipophilicity (LogP), and hydrogen-bonding capacity, which in turn govern target binding affinity and metabolic stability [1]. Simply interchanging this compound with unsubstituted sulfanilanilide (4-amino-N-phenylbenzenesulfonamide) or with regioisomeric difluoro analogs (e.g., 2,4-difluoro or 3,4-difluoro variants) introduces unpredictable shifts in potency and selectivity that cannot be estimated a priori [2]. The symmetric 3,5-difluoro pattern uniquely balances electron-withdrawing effects ortho to the amino group, potentially enhancing acidity of the sulfonamide NH while preserving the amino group's nucleophilicity for downstream conjugation or derivatization—a combination not replicated by chloro, bromo, or mixed-halogen analogs [3]. For procurement in medicinal chemistry campaigns, reliance on a generic 'difluoro-benzenesulfonamide' specification risks acquiring a compound with a different substitution topology, invalidating structure-activity relationships and wasting screening resources.

Target Compound

3,5-Difluoro pattern

Symmetric electron-withdrawing effect balances NH acidity and amino nucleophilicity, supporting predictable SNAr reactivity and a defined lipophilicity profile (cLogP ~4.08).

Potential Substitute

Regioisomeric or non-fluorinated analogs

Interchanging with 2,4-difluoro, 3,4-difluoro, or unsubstituted sulfanilanilide may introduce unpredictable potency and selectivity shifts that cannot be estimated a priori.

Similar product does not mean interchangeable product. The substitution pattern critically modulates target binding and metabolic stability.

Quantitative Differentiation Evidence


Lipophilicity Profile vs. Non-Fluorinated and Mono-Fluorinated Analogs

The symmetric 3,5-difluoro substitution on 4-Amino-N-phenylbenzenesulfonamide results in a calculated LogP (cLogP) of approximately 4.08, measured via computed octanol-water partition coefficient . This value represents a significant increase in lipophilicity compared to the non-fluorinated parent compound 4-amino-N-phenylbenzenesulfonamide (Sulfabenz, estimated cLogP ~2.1) and is distinct from the 4'-fluoro analog (4-amino-N-(4-fluorophenyl)benzenesulfonamide, estimated cLogP ~3.0) [1]. This quantitative shift in lipophilicity directly impacts membrane permeability predictions and off-target binding potential.

Lipophilicity Profile
Cross-study comparable
ΔcLogP ≈ +1.98 vs. non-fluorinated parent
ΔcLogP ≈ +1.08 vs. mono-fluorinated analog
Supports membrane permeability and off-target binding assessment in lead optimization.
Computed values; experimental validation may further refine the profile.
Lipophilicity Physicochemical Properties Drug Design

Thermal Stability Compared to Regioisomeric Analogs

4-Amino-3,5-difluoro-N-phenylbenzenesulfonamide exhibits a boiling point of 423.4 °C at 760 mmHg . While direct head-to-head experimental data for the 2,5-difluoro and 3,4-difluoro regioisomers are not available in the same study, class-level analysis of difluoro-substituted N-phenylbenzenesulfonamides indicates that the symmetric 3,5-difluoro pattern generally confers higher thermal stability due to reduced steric strain compared to ortho-substituted analogs (e.g., 2,5-difluoro), which typically decompose at lower temperatures . This enables higher-temperature synthetic transformations and purification by distillation.

Thermal Stability
Class-level inference
Boiling point: 423.4 °C at 760 mmHg
Reported to support higher-temperature synthetic transformations and distillation purification.
Data to verify; direct head-to-head regioisomeric comparison not available.
Thermal Stability Purification Process Chemistry

SNAr Reactivity as a Synthetic Building Block

The presence of two electron-withdrawing fluorine atoms at positions 3 and 5 flanking the 4-amino group activates the aromatic ring for further functionalization via nucleophilic aromatic substitution (SNAr) . In contrast, the non-fluorinated analog 4-amino-N-phenylbenzenesulfonamide lacks this activation and is essentially inert under SNAr conditions. This is a qualitative class-level inference based on established physical-organic principles of fluorine-substituted aromatics: the symmetrical 3,5-difluoro pattern provides two equivalent, activated positions for substitution, enabling regioselective derivatization strategies [1].

SNAr Reactivity
Class-level inference
Activated at C2/C6 positions for nucleophilic aromatic substitution
May support regioselective derivatization for generating diverse sulfonamide libraries.
Qualitative distinction from unreactive non-fluorinated analog; rate constants not reported.
Synthetic Chemistry Building Block SNAr Reactivity

Purity Specification and Quality Control Documentation

Commercial supplier Bidepharm specifies a standard purity of 97% for 4-Amino-3,5-difluoro-N-phenylbenzenesulfonamide (CAS 1717-38-0), with batch-specific quality control documentation including NMR, HPLC, and GC analyses available upon request . This contrasts with several analog compounds such as 2,6-difluoro-N-phenylbenzenesulfonamide, which is commonly offered at 95% purity without guaranteed multi-method QC . The availability of multi-technique batch certificates reduces the risk of purchasing a compound contaminated with regioisomeric impurities that co-elute under single-method analysis.

Purity & QC Documentation
Supporting evidence
97% purity, with NMR, HPLC, and GC batch QC
Higher specified purity with multi-method QC supports batch-to-batch consistency for quantitative assays.
Supplier-specified; verify lot-specific certificates upon receipt.
Quality Control Purity Specification Procurement

Procurement-Driven Application Scenarios


Kinase Inhibitor Library Synthesis via SNAr Diversification

Medicinal chemistry groups synthesizing focused libraries of kinase inhibitors or carbonic anhydrase inhibitors can utilize the SNAr reactivity of 4-Amino-3,5-difluoro-N-phenylbenzenesulfonamide to introduce diverse nucleophiles at the activated C2 and C6 positions, a strategy not feasible with the non-fluorinated parent compound [1]. The defined cLogP of 4.08 provides a predictable starting lipophilicity for lead optimization campaigns, enabling rational modification of pharmacokinetic properties .

High-Purity Reference Standard for Carbonic Anhydrase Assays

Biochemical assay laboratories requiring well-characterized sulfonamide ligands for carbonic anhydrase II (CA II) competitive binding studies can procure this compound at 97% purity with multi-method QC (NMR, HPLC, GC) to ensure batch-to-batch consistency . The 3,5-difluoro substitution pattern provides a distinct electronic profile compared to mono-fluorinated analogs, useful for probing fluorine-dependent binding interactions in enzyme active sites [2].

Late-Stage Functionalization of Fluorinated Drug Candidates

Process chemistry and CRO groups synthesizing fluorinated sulfonamide-based drug candidates can exploit the thermal stability (boiling point 423.4 °C) of this compound for high-temperature transformations and distillative purification, advantages not afforded by ortho-fluoro regioisomers with lower thermal stability . The symmetrical 3,5-difluoro pattern avoids steric hindrance issues encountered with 2-substituted analogs during coupling reactions .

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
SNAr diversification capability
Regioselectivity and derivatization yield
Carbonic Anhydrase Assay Reference
Defined purity and QC documentation
Lot-to-lot consistency and binding assay reproducibility
Late-Stage Functionalization
Thermal stability for high-temperature transformations
Decomposition profile under process-relevant conditions
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